Krasg12D-IN-3

KRAS G12D Cellular Potency Antiproliferative Activity

Krasg12D-IN-3 (Z1084, WO2024061370A1) is an orally bioavailable KRAS G12D inhibitor with exceptional cellular potency (IC50 < 1.5 nM in G12D-mutant lines), enabling acute mechanistic studies with minimized off-target effects. Unlike MRTX1133 (IP dosing), its oral administration profile reduces animal stress and improves translational relevance for long-term in vivo tumor growth studies. A deuterated analog (Krasg12D-IN-3-d3) is available for LC-MS/MS quantitation, supporting rigorous PK/PD modeling and ADME profiling. This patent-protected chemotype offers a distinct scaffold for SAR campaigns.

Molecular Formula C31H30ClF6N7O2
Molecular Weight 682.1 g/mol
Cat. No. B12382072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKrasg12D-IN-3
Molecular FormulaC31H30ClF6N7O2
Molecular Weight682.1 g/mol
Structural Identifiers
SMILESCC1C2C3CCC(N3)CN2C4=NC(=NC5=C4C(=NC(=C5F)C6=C(C(=CC(=C6)N)Cl)C(F)(F)F)O1)OCC78CCCN7CC(=C(F)F)C8
InChIInChI=1S/C31H30ClF6N7O2/c1-13-25-19-4-3-16(40-19)11-45(25)27-20-24(42-29(43-27)46-12-30-5-2-6-44(30)10-14(9-30)26(34)35)22(33)23(41-28(20)47-13)17-7-15(39)8-18(32)21(17)31(36,37)38/h7-8,13,16,19,25,40H,2-6,9-12,39H2,1H3/t13-,16+,19-,25+,30-/m0/s1
InChIKeyWEMJBXUDRVBQFH-GNKVFPMYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Krasg12D-IN-3 (Z1084): A Potent Oral KRAS G12D Inhibitor from GenFleet Therapeutics


Krasg12D-IN-3 (also known as compound Z1084) is a small-molecule, orally bioavailable inhibitor specifically designed to target the KRAS G12D mutant protein [1]. It is disclosed in patent WO2024061370A1 by GenFleet Therapeutics and demonstrates potent, low-nanomolar cellular activity against KRAS G12D-mutant cancer cell lines, making it a valuable research tool for studying this prevalent oncogenic driver [2].

Why General-Purpose or G12C-Focused Inhibitors Cannot Replace Krasg12D-IN-3 in G12D-Specific Research


KRAS G12D and KRAS G12C mutations present distinct structural and biochemical vulnerabilities [1]. Substituting a G12C-specific covalent inhibitor like sotorasib (AMG510) or ARS-1620 for a G12D-targeted agent like Krasg12D-IN-3 is scientifically invalid, as these compounds exploit the unique nucleophilic cysteine at position 12 (C12), which is absent in the G12D mutant [2]. Even among G12D inhibitors, key differentiators such as cellular potency (IC50), binding mode (covalent vs. non-covalent), selectivity profile, and oral bioavailability can dramatically alter experimental outcomes, necessitating a careful, evidence-based selection process [3].

Quantitative Comparative Evidence for Krasg12D-IN-3 Against Key KRAS G12D Clinical and Preclinical Candidates


Cellular Antiproliferative Potency in AGS and AsPC-1 Cell Lines

Krasg12D-IN-3 demonstrates potent inhibition of KRAS G12D-mutant cell growth, with IC50 values of 0.38 nM in AGS (gastric cancer) and 1.23 nM in AsPC-1 (pancreatic cancer) cells [1]. This potency profile can be cross-compared to the clinical-stage candidate MRTX1133, which has a reported IC50 of 6 nM against AGS cells in 2D viability assays, and the preclinical tool compound ERAS-5024, which shows a pERK IC50 of 2.1 nM in AsPC-1 cells [2].

KRAS G12D Cellular Potency Antiproliferative Activity

Orally Bioavailable Small Molecule Profile

Krasg12D-IN-3 is explicitly characterized as an 'orally active' inhibitor [1]. While specific bioavailability data for the parent compound is not publicly disclosed, analysis of a closely related deuterated analog (Krasg12D-IN-3-d3) reveals a bioavailability of nearly 30% [2]. This positions it favorably for in vivo studies requiring oral administration, in contrast to MRTX1133, which is primarily administered via intraperitoneal (IP) injection in preclinical models due to bioavailability challenges, or to HRS-4642, for which no oral bioavailability has been reported [3].

KRAS G12D Oral Bioavailability Pharmacokinetics

Potential for Non-Covalent Binding Mode

While the precise binding mode of Krasg12D-IN-3 has not been fully elucidated, its classification alongside compounds like MRTX1133 and ERAS-5024 suggests it may be a non-covalent inhibitor . This contrasts with the covalent, G12C-specific inhibitors such as sotorasib (AMG510) and ARS-1620 [1]. Non-covalent inhibitors can offer advantages in terms of reversible binding kinetics, potentially mitigating on-target toxicity and facilitating washout studies, but this remains a class-level inference requiring experimental validation [2].

KRAS G12D Non-Covalent Inhibitor Mechanism of Action

Availability of a Deuterated Analog for PK/PD and Bioanalytical Studies

A deuterated analog, Krasg12D-IN-3-d3, is commercially available . This isotopic labeling can improve metabolic stability and provides a critical tool for quantitative bioanalysis. For instance, it can be used as an internal standard in LC-MS/MS assays for precise quantitation of the parent compound in pharmacokinetic studies [1]. This is a tangible advantage over compounds like MRTX1133, ERAS-5024, and HRS-4642, for which ready-to-use, labeled internal standards may not be as readily available [2].

Deuterated Compound Internal Standard Mass Spectrometry ADME

Optimal Scientific and Preclinical Applications for Krasg12D-IN-3 Based on Evidence Profile


In Vitro Mechanistic Studies Requiring High Potency and Clear Target Engagement

The exceptional cellular potency of Krasg12D-IN-3 (IC50 < 1.5 nM in G12D-mutant lines) makes it an ideal tool for acute mechanistic studies where maximal pathway inhibition is desired. Its use can minimize the concentration required for complete target engagement, thereby reducing the likelihood of off-target effects that can confound results at higher inhibitor concentrations [1].

Oral In Vivo Efficacy Studies in KRAS G12D-Mutant Xenograft Models

Krasg12D-IN-3 is explicitly designed for oral administration, a feature not shared by all KRAS G12D inhibitors like MRTX1133, which often requires IP dosing in preclinical models [2]. This property makes it a superior candidate for long-term in vivo tumor growth inhibition studies where oral gavage is the preferred, less stressful, and more translationally relevant route of administration [3].

Pharmacokinetic and Drug Metabolism (DMPK) Studies

The availability of a deuterated analog (Krasg12D-IN-3-d3) enables precise quantitation of the parent compound in plasma and tissue samples via LC-MS/MS, a crucial capability for rigorous pharmacokinetic/pharmacodynamic (PK/PD) modeling. This facilitates detailed absorption, distribution, metabolism, and excretion (ADME) profiling that is difficult or less accurate with unlabeled compounds alone [4].

Structure-Activity Relationship (SAR) and Chemical Probe Studies

As a novel, patent-protected chemical entity (WO2024061370A1), Krasg12D-IN-3 represents a distinct chemotype within the KRAS G12D inhibitor landscape [5]. Its use as a chemical probe in SAR campaigns can help elucidate novel binding interactions and pharmacophore requirements for this challenging target, offering a point of differentiation from more established scaffolds like those of MRTX1133 or ERAS-5024 [6].

Technical Documentation Hub

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